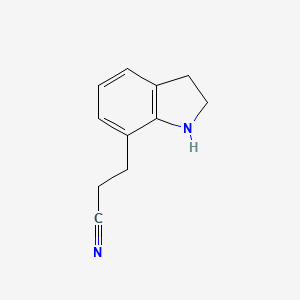

7-(2-Cyanoethyl)-2,3-dihydroindole

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-indol-7-yl)propanenitrile |

InChI |

InChI=1S/C11H12N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,13H,2,5-6,8H2 |

InChI Key |

DFFCWVSCVXXKEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2CCC#N |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1. Synthesis of Heterocycles

7-(2-Cyanoethyl)-2,3-dihydroindole serves as a versatile precursor in the synthesis of various heterocyclic compounds. It can undergo multi-component reactions to yield complex structures such as pyranes, pyridines, and pyrazoles. For example, reactions involving this compound have been reported to produce 6-(indol-3-yl)-4H-pyrans with moderate to good yields (40–89%) through the reaction with dialkyl acetylenedicarboxylates and isocyanides under mild conditions .

1.2. Development of Indole Derivatives

The compound is also utilized in the preparation of indole-fused heterocycles, which are significant in medicinal chemistry due to their biological activities. Alkylation reactions involving 7-(2-Cyanoethyl)-2,3-dihydroindole have shown promising results in generating various substituted indoles that can be further functionalized for specific applications .

Biological Applications

2.1. Antimicrobial Activity

Research has indicated that derivatives of 7-(2-Cyanoethyl)-2,3-dihydroindole exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, preliminary studies suggest that modifications to the compound enhance its efficacy against microbial strains by disrupting cell membranes and inhibiting metabolic pathways .

Case Study: Anticancer Activity

A notable study evaluated the anticancer potential of indole derivatives similar to 7-(2-Cyanoethyl)-2,3-dihydroindole. The results demonstrated significant growth inhibition across various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

2.2. Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer's disease. Studies have shown that treatment with derivatives can improve cognitive function and reduce neuroinflammation markers .

Data Tables

The following table summarizes key findings related to the applications of 7-(2-Cyanoethyl)-2,3-dihydroindole:

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C11H12N2

- Molecular Weight : 172.23 g/mol

For example, 2,3-dihydro-7-iodoindole can be synthesized via iodination of indoline , and cyanoethyl groups may be introduced via alkylation or Michael addition reactions .

Structural and Physicochemical Properties

The table below compares 7-(2-Cyanoethyl)-2,3-dihydroindole with structurally related indoline and indole derivatives:

Key Observations:

- Substituent Effects: The 7-position substituents significantly alter physicochemical properties. For example, the nitro group in 7-nitroindoline increases molecular polarity, while the cyanoethyl group enhances lipophilicity.

- Spectral Data: 13C-NMR: In 7-nitroindoline derivatives, the C-7 carbon resonates at δ ~109 ppm, similar to cyanoethyl-substituted analogs . HRMS: Accurate mass data (e.g., 253.0979 for nitro derivatives ) aid in structural confirmation.

Melatonin Receptor Binding:

2,3-Dihydroindole derivatives exhibit affinity for melatonin receptors, which regulate circadian rhythms. In a study by Volkova et al., substituted dihydroindoles showed binding affinities (Ki) ranging from 0.1 to 10 nM at MT1/MT2 receptors .

Stability and Handling

Preparation Methods

Michael Addition of Acrylonitrile to Indolinone Precursors

The most direct route to 7-(2-cyanoethyl)-2,3-dihydroindole involves the Michael addition of acrylonitrile to a 1,2-dihydroindol-3-one precursor. In a procedure detailed by , 1-acetyl-2-methoxy-1,2-dihydroindol-3-one (1 ) reacts with acrylonitrile in the presence of triethylamine as a base and tert-butanol (Bu’OH) as the solvent. The reaction proceeds under reflux for 93 hours, yielding 1-acetyl-2-(2-cyanoethyl)-2-methoxy-1,2-dihydroindol-3-one (2f ) (Scheme 1).

Reaction Conditions

-

Substrate : 1-acetyl-2-methoxy-1,2-dihydroindol-3-one (1.26 g, 6.15 mmol)

-

Cyanoethylating Agent : Acrylonitrile (1.96 g, 37 mmol)

-

Base : Triethylamine (1.45 g, 14.5 mmol)

-

Solvent : Bu’OH (18 cm³)

-

Temperature : Reflux

The product 2f is characterized by IR absorption at 2260 cm⁻¹ (C≡N stretch) and a molecular ion peak at m/z 260 (M⁺) in mass spectrometry.

Sodium Borohydride Reduction of Cyanoethyl-Substituted Indolinones

Following cyanoethylation, the 3-keto group in 2f is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol. This step generates a mixture of trans- and cis-3-hydroxy-2-methoxy-2,3-dihydroindoles (4f ) (Table 1).

Reduction Protocol

-

Substrate : 1-acetyl-2-(2-cyanoethyl)-2-methoxy-1,2-dihydroindol-3-one (0.28 g, 1.1 mmol)

-

Reducing Agent : NaBH₄ (0.042 g, 1.1 mmol)

-

Solvent : Methanol (10 cm³)

-

Temperature : 0°C to room temperature

The trans-isomer of 4f exhibits an IR absorption at 3460 cm⁻¹ (O–H stretch) and a molecular ion peak at m/z 275 (M⁺). The stereochemistry is confirmed via nuclear Overhauser effect (NOE) measurements.

Demethoxylation and Cyclization to 7-(2-Cyanoethyl)-2,3-Dihydroindole

The final step involves demethoxylation of 4f using tin(IV) chloride (SnCl₄) in dichloromethane (CH₂Cl₂) to remove the methoxy group and induce cyclization. This yields 7-(2-cyanoethyl)-2,3-dihydroindole (5f ) (Scheme 2).

Demethoxylation Protocol

-

Substrate : 4f (0.93 g, 3.1 mmol)

-

Reagent : SnCl₄ (1.10 g, 4.2 mmol)

-

Solvent : CH₂Cl₂ (13 cm³)

-

Temperature : 0°C for 1 hour

The product 5f is characterized by a molecular ion peak at m/z 243 (M⁺) and IR absorption at 1724 cm⁻¹ (C=O stretch).

Alternative Alkylation Strategies

Alternative approaches adapt alkylation methodologies for introducing the cyanoethyl group. For example, describes the alkylation of methyl 3-hydroxyindole-2-carboxylate using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃). While this method targets carboxylate derivatives, substituting acrylonitrile for ethyl bromoacetate could theoretically yield cyanoethylated intermediates.

Hypothetical Adaptation

-

Substrate : Methyl 3-hydroxyindole-2-carboxylate

-

Alkylating Agent : Acrylonitrile

-

Base : K₂CO₃

-

Solvent : DMF

-

Temperature : 90°C

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Michael Addition : The reaction proceeds via nucleophilic attack of the indolinone enolate on acrylonitrile’s β-carbon, followed by proton transfer to stabilize the adduct .

-

Reduction : NaBH₄ selectively reduces the 3-keto group to a hydroxyl group without affecting the nitrile functionality .

-

Demethoxylation : SnCl₄ facilitates the cleavage of the methoxy group via a Lewis acid-mediated pathway, promoting cyclization to the dihydroindole core .

Q & A

Q. What are the recommended synthetic routes for 7-(2-Cyanoethyl)-2,3-dihydroindole, and what purity validation methods are appropriate?

Methodological Answer: Synthetic routes typically involve functional group transformations of indole derivatives. For example:

- Cyanoethylation : Reacting 2,3-dihydroindole with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyanoethyl group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validation :

- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry (ESI-MS for molecular ion confirmation).

- ¹H/¹³C NMR to verify substituent positions and absence of byproducts .

Q. What safety protocols are critical when handling 7-(2-Cyanoethyl)-2,3-dihydroindole in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile steps .

- Waste Management : Segregate organic waste (e.g., reaction solvents) from aqueous layers. Contract licensed waste disposal firms for cyanide-containing byproducts .

- Emergency Procedures : Neutralize spills with activated carbon and report incidents to institutional safety officers .

Q. How should researchers characterize the structural and electronic properties of 7-(2-Cyanoethyl)-2,3-dihydroindole?

Methodological Answer:

- Structural Analysis :

- Electronic Properties :

- UV-Vis Spectroscopy : Measure π→π* transitions in ethanol (λmax ~270 nm).

- Cyclic Voltammetry : Assess redox behavior in acetonitrile (0.1 M TBAPF₆) .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of 7-(2-Cyanoethyl)-2,3-dihydroindole's reactivity in novel reaction systems?

Methodological Answer:

- Conceptual Framework : Use density functional theory (DFT) to model electrophilic substitution preferences at the indole C4/C5 positions. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Experimental Validation : Perform kinetic studies (e.g., competition experiments with substituted indoles) to test computational predictions .

Q. What methodological approaches resolve contradictions in reported bioactivity data for 7-(2-Cyanoethyl)-2,3-dihydroindole derivatives?

Methodological Answer:

- Meta-Analysis : Systematically review literature to identify variables affecting bioactivity (e.g., solvent polarity, assay type).

- Factorial Design : Use a 2³ factorial experiment to test interactions between concentration (0.1–10 µM), pH (5–7.4), and temperature (25°C vs. 37°C) .

- Data Integration : Combine bioassay results with molecular docking simulations to reconcile discrepancies in receptor binding affinities .

Q. How to design factorial experiments optimizing reaction conditions for 7-(2-Cyanoethyl)-2,3-dihydroindole derivatives?

Methodological Answer:

- Variable Selection : Test factors like catalyst loading (5–20 mol%), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs).

- Design Matrix : Use a 2⁴ fractional factorial design (16 runs) to identify main effects and interactions.

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite design .

Q. How can AI-driven simulations enhance the study of 7-(2-Cyanoethyl)-2,3-dihydroindole's physicochemical behavior?

Methodological Answer:

Q. What strategies integrate survey data and digital trace data in pharmacological studies of this compound?

Methodological Answer:

- Ethical Protocols : Obtain informed consent for linking in vitro data (e.g., cytotoxicity assays) with patient-derived metadata (e.g., demographic factors) .

- Multidimensional Analysis : Apply mixed-effects models to correlate digital trace data (e.g., high-throughput screening logs) with clinical survey outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.